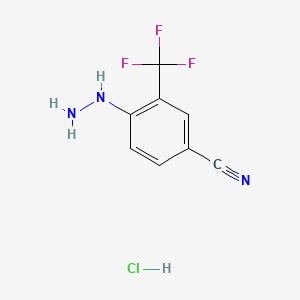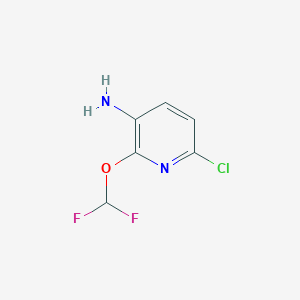
di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6th position and an amino group at the 3rd position on the indole ring, with two tert-butyl ester groups at the 1st and 2nd positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate typically involves multi-step organic reactionsThe tert-butyl ester groups are then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Nitro-indole derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Thiol-substituted or amine-substituted indole derivatives.
Applications De Recherche Scientifique
Di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-Butyl 3-amino-1H-indole-1,2-dicarboxylate: Lacks the bromine atom at the 6th position.
Di-tert-Butyl 3-amino-6-chloro-1H-indole-1,2-dicarboxylate: Has a chlorine atom instead of a bromine atom at the 6th position.
Di-tert-Butyl 3-amino-6-fluoro-1H-indole-1,2-dicarboxylate: Has a fluorine atom instead of a bromine atom at the 6th position.
Uniqueness
The presence of the bromine atom at the 6th position in di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate makes it unique compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity .
Propriétés
Formule moléculaire |
C18H23BrN2O4 |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
ditert-butyl 3-amino-6-bromoindole-1,2-dicarboxylate |
InChI |
InChI=1S/C18H23BrN2O4/c1-17(2,3)24-15(22)14-13(20)11-8-7-10(19)9-12(11)21(14)16(23)25-18(4,5)6/h7-9H,20H2,1-6H3 |
Clé InChI |
HWLTVJJPZJTTIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)
![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)

![2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)



